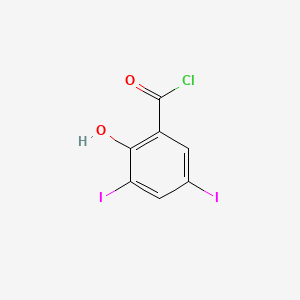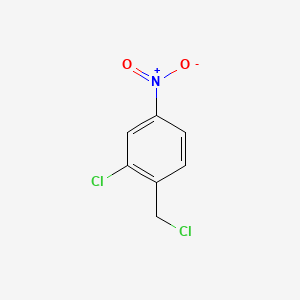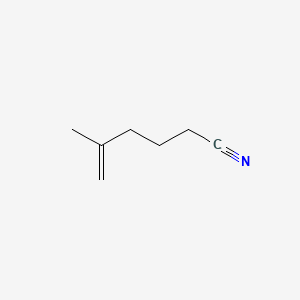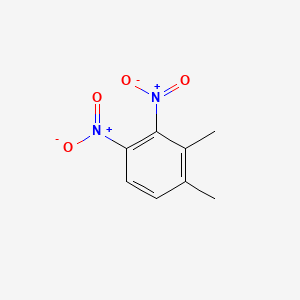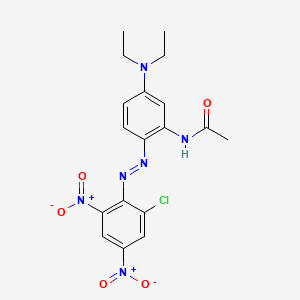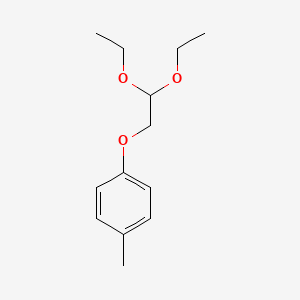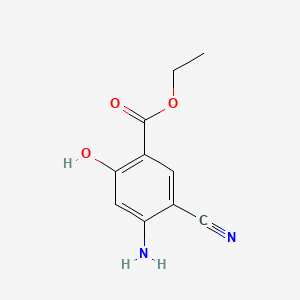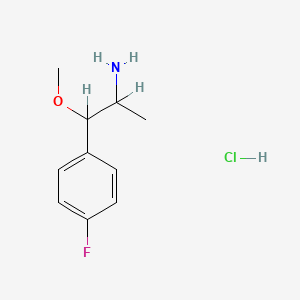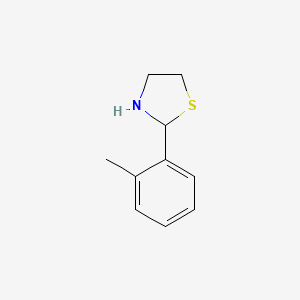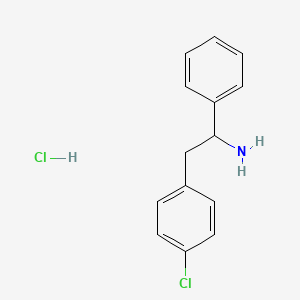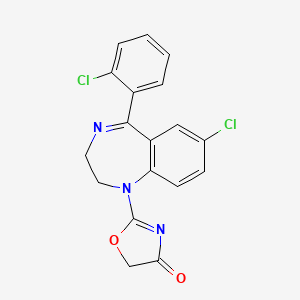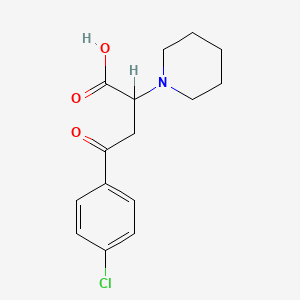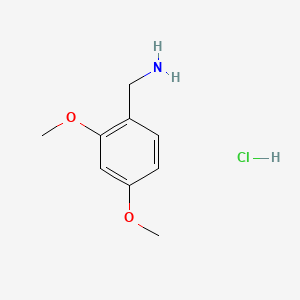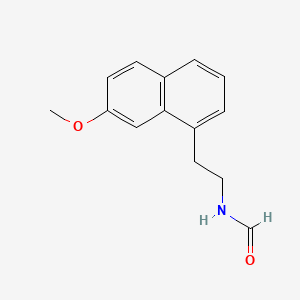
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
概要
説明
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in organic synthesis and industrial processes. This particular compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, which is further connected to a formamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 7-methoxy-1-naphthaldehyde with ethylamine to form the corresponding imine, which is then reduced to the amine. The final step involves the formylation of the amine using formic acid or a formylating agent such as ethyl formate under acidic conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfonated rice husk ash (RHA-SO3H) can be employed to promote the formylation reaction efficiently .
化学反応の分析
Types of Reactions
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: 2-(7-hydroxy-1-naphthalenyl)ethyl formamide.
Reduction: 2-(7-methoxy-1-naphthalenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The methoxy-naphthalene moiety can intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formamide group can form hydrogen bonds with biological macromolecules, affecting their function and stability .
類似化合物との比較
Similar Compounds
N-(2-(7-methoxy-1-naphthalenyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(2-(7-hydroxy-1-naphthalenyl)ethyl)formamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its specific combination of a methoxy-naphthalene moiety and a formamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVBLHBIPTPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160494 | |
| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-05-0 | |
| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
